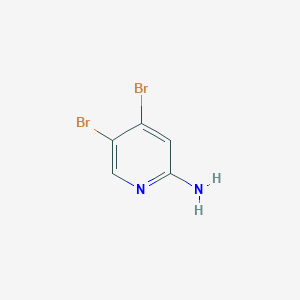

4,5-Dibromopyridin-2-amine

Vue d'ensemble

Description

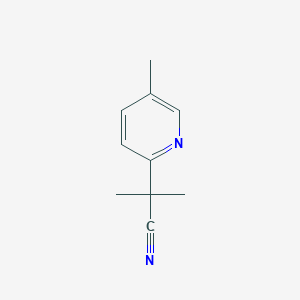

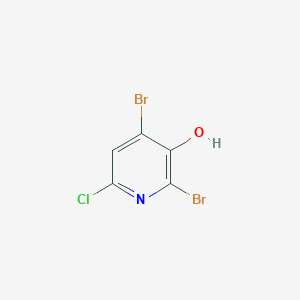

4,5-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2 . It is a white to yellow powder or crystal and is typically used as a reagent in organic synthesis.

Molecular Structure Analysis

The molecular weight of 4,5-Dibromopyridin-2-amine is 251.91 . Its InChI code is 1S/C5H4Br2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) and the InChI key is MQCOZWNPLKZILW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4,5-Dibromopyridin-2-amine is a white to yellow solid . and should be stored at room temperature .Applications De Recherche Scientifique

Selective Amination of Polyhalopyridines

One application of 4,5-dibromopyridin-2-amine is in the selective amination of polyhalopyridines. Ji, Li, and Bunnelle (2003) demonstrated that amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity. This method offers a high-yield pathway to substituted pyridines, which are valuable in the synthesis of pharmaceuticals and agrochemicals (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Access to 2‐Aminopyridines

Bolliger, Oberholzer, and Frech (2011) highlighted the importance of 2-aminopyridines as key structural cores in bioactive natural products and medicinally important compounds. They emphasized the need for new methods for their preparation due to the limited number of reported syntheses for 6-substituted 2-aminopyridines. The research presents reactions between 2,6-dibromopyridine and various amines, leading to the selective production of 6-bromopyridine-2-amines, which are crucial intermediates for further chemical transformations (Jeanne L. Bolliger, M. Oberholzer, C. Frech, 2011).

Amination with Potassium Amide

Streef and Hertog (2010) studied the amination of dibromopyridines, including 2,5-dibromopyridine, with potassium amide in liquid ammonia. Their work contributes to understanding the reaction mechanisms and the influence of substituents on the amination process. Such insights are valuable for the development of new synthetic routes in organic chemistry (J. Streef, H. J. Hertog, 2010).

Safety and Hazards

The safety information for 4,5-Dibromopyridin-2-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Relevant Papers One relevant paper is “Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1” which discusses the use of Burkholderia sp. MAK1 to convert different pyridin-2-amines into their 5-hydroxy derivatives .

Mécanisme D'action

Target of Action

Biochemical Pathways

The biochemical pathways affected by 4,5-Dibromopyridin-2-amine are currently unknown

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.67 to 1.92 , which can impact its distribution and bioavailability. More detailed studies are needed to confirm these predictions and understand the pharmacokinetics of this compound.

Propriétés

IUPAC Name |

4,5-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCOZWNPLKZILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704616 | |

| Record name | 4,5-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromopyridin-2-amine | |

CAS RN |

856848-33-4 | |

| Record name | 4,5-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1424371.png)

![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1424376.png)

![2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424377.png)

![(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1424378.png)

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424385.png)